N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide
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Overview
Description
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” is a synthetic organic compound that features a unique combination of functional groups, including a pyrimidine ring, a cyclohexyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl intermediate, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the isoxazole ring via cyclization reactions under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies, such as molecular docking or in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” might include other molecules with pyrimidine, cyclohexyl, or isoxazole groups. Examples could be:
- Pyrimidine derivatives used in pharmaceuticals.
- Cyclohexyl-containing compounds in materials science.
- Isoxazole-based molecules in organic synthesis.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities not found in other compounds.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(12-6-9-17-21-12)18-10-2-4-11(5-3-10)20-14-15-7-1-8-16-14/h1,6-11H,2-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWSBDJZPWZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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